8-Phenyloctan-1-ol
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 8-Phenyloctan-1-ol, such as 8-phenyl- and 8,8-diphenyl-heptafulvenes, involves specific reactions that lead to the formation of complex structures. These compounds have been fully characterized, indicating minimal contribution of the dipolar structure within this system. Electrophilic and nucleophilic reagents react at different sites, with protonation occurring at specific positions depending on the structure of the compound being synthesized (Komatsu, Fujimori, & Okamoto, 1977).
Molecular Structure Analysis
Investigations into the molecular structure of related compounds, such as 1,8-Bis(phenylethynyl)anthracene, reveal the significance of molecular geometry and electron distribution. These studies provide insights into the various conformations that molecules can adopt, influenced by different orientations of phenylethynyl groups, and highlight the importance of dispersion interactions both in the solid state and as free molecules (Lamm et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of 8-Phenyloctan-1-ol derivatives is demonstrated through various reactions, including cycloaddition and reactions with electrophilic and nucleophilic reagents. These reactions are crucial for understanding the chemical behavior and potential applications of these compounds. For example, the synthesis of 1,8-diphenyl-9,10-bis(arylethynyl)phenanthrenes shows how structural modifications can influence the optical properties and molecular geometry of the resultant compounds (Konishi et al., 2018).
Physical Properties Analysis
The micellization process of sodium 8-phenyloctanoate, a compound related to 8-Phenyloctan-1-ol, illustrates the physical properties of such molecules in aqueous solutions. Studies using NMR spectroscopy reveal significant chemical-shift changes, supporting the view that the terminal phenyl ring of the surfactant primarily locates in the micellar interior, providing valuable information on the physical behavior of these compounds in solution (Landry, Marangoni, Lumsden, & Berno, 2007).
Chemical Properties Analysis
The chemical properties of 8-Phenyloctan-1-ol and its derivatives can be further explored through studies on their complexation behavior and reaction mechanisms. For instance, the synthesis and complexation of unsymmetrical 1,2-dihydroxyimino-3,7-diaza-8-phenyloctane provide insights into the chelating abilities of these compounds and their stable complexes with transition metals. This highlights the chemical versatility and potential application areas of 8-Phenyloctan-1-ol derivatives in the development of new materials and catalysts (Ekerc, 1999).
Scientific Research Applications
Self-Assembly and Molecular Electronic Devices : Research on self-assemblies of octakis(octyloxy) phthalocyanine (PcOC8) and its sandwich lanthanide complex with oligo(phenylene-ethynylene) (OPE) molecules. These findings are significant for the construction of surface assemblies and the development of molecular electronic devices (Yang et al., 2005).
Micellization Studies : Investigation of the micellization process of sodium 8-phenyloctanoate in deuterated aqueous solutions using 1H NMR spectroscopy and nuclear Overhauser enhancement spectroscopy (NOESY). This research aids in understanding the molecular behavior of surfactants (Landry et al., 2007).
Chiral Separation in Amino-Alcohols : A study on the performance of extractant impregnated resin (EIR) technology for chiral separation of amino-alcohols using 1-Phenyloctane as a solvent. This has implications in pharmaceutical and chemical manufacturing (Babić et al., 2007).
Synthesis and Complexation in Chemistry : Research on the synthesis of vic-Dioximes and their complexation with transition metals, where 1,2-dihydroxyimino-3,7-diaza-8-phenyloctane plays a role. Such complexes have applications in chemistry and material science (Ekerc, 1999).
Catalytic Cracking in Petroleum Processing : Studies on the catalytic cracking reaction pathways and mechanisms of 1-phenyloctane, which is crucial in the petroleum industry for understanding the behavior of hydrocarbons during processing (Watson et al., 1997).
Organic Photovoltaics and Solar Cell Efficiency : Research on the effect of 1,8-diiodooctane (DIO) on the performance enhancement of polymer solar cells, where it is used as an additive. This has significant implications for the development of more efficient solar cells (Wang et al., 2014).
Alkylation in Chemical Synthesis : A kinetic modeling study of the alkylation of benzene with octenes over Y zeolites, including reactions involving 1-phenyloctane. This has applications in chemical synthesis and petrochemical industries (Craciun et al., 2012).
Safety And Hazards
8-Phenyloctan-1-ol can cause skin irritation and serious eye irritation . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water, and consult a physician . If inhaled or swallowed, it is advised to move the person into fresh air or rinse the mouth with water, and consult a physician .
properties
IUPAC Name |
8-phenyloctan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c15-13-9-4-2-1-3-6-10-14-11-7-5-8-12-14/h5,7-8,11-12,15H,1-4,6,9-10,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIGATOGROSKNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333734 | |
Record name | 8-phenyloctan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50333734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Phenyloctan-1-ol | |
CAS RN |
10472-97-6 | |
Record name | 8-phenyloctan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50333734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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